1,1,3,3,5,5-Hexaméthyl-1,5-divinyltrisiloxane

Vue d'ensemble

Description

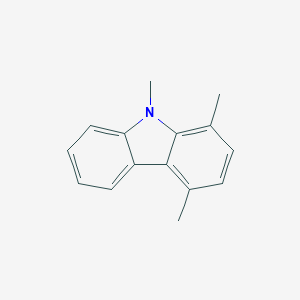

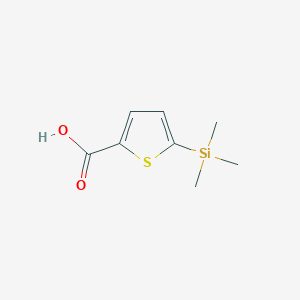

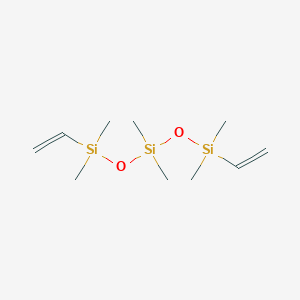

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a silicon-based compound that is part of the organosilicon family. These compounds are characterized by the presence of Si-O-Si linkages and are known for their diverse applications, including their use in the synthesis of polymers and copolymers due to their unique properties and reactivity.

Synthesis Analysis

The synthesis of related organosilicon compounds often involves the interaction of sodium derivatives of siloxanes with various dichlorosilanes. For instance, the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes is achieved by reacting 1,5-disodiumoxyhexamethylsiloxane with different dichlorodiorganosilanes under varying conditions, yielding a preparative yield of 55-75% . This method also leads to the formation of polymers with a regular alternation of diorganosylil and dimethylsylil units, demonstrating the versatility of organosilicon chemistry in creating complex molecular structures.

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be quite flexible, as evidenced by the Si-O-Si bond angle variations. For example, the bond angle in the Si-O-Si fragment of certain disiloxanes can range from 147° to 180°, depending on the temperature and the nature of the substituents on the silicon atoms . The flexibility of this bond angle is a key feature that influences the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Organosilicon compounds participate in various chemical reactions, including hydrosilylation, which is a common method for synthesizing optically active and stereoregular polysiloxanes . Additionally, the Si-Si bond in certain disiloxanes can be selectively oxidized to form siloxane derivatives, with peroxy radicals acting as intermediates . The reactivity of these compounds can be further manipulated through selective chlorination, as demonstrated by the preparation of hexamethyltrisiloxane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For example, the introduction of phenyl groups can lead to a linear Si-O-Si fragment, while substituting with smaller groups like hydrogen or methyl results in bending of the disiloxane group . These variations can affect properties such as solubility, thermal stability, and reactivity. The synthesis of novel polysiloxanes containing both Si-H and RSiO3/2(T) units showcases the ability to tailor the properties of these materials for specific applications .

Applications De Recherche Scientifique

Détection des agents de guerre chimique

Ce composé est utilisé dans la synthèse de matériaux tels que le 2-bis(3-allyl-4-hydroxyphényl)hexafluoropropane . Ces matériaux sont incorporés dans des polymères siloxanes inorganiques qui servent de revêtements pour les capteurs conçus pour détecter les agents de guerre chimique toxiques. La haute stabilité thermique et la résistance chimique de ces revêtements les rendent idéales pour cette application.

Intermédiaire de synthèse organique

1,5-DIVINYLHEXAMETHYLTRISILOXANE: sert d'intermédiaire dans les processus de synthèse organique . Sa structure unique lui permet d'être un précurseur de divers composés organosiliciés, qui sont précieux dans la création de produits pharmaceutiques, de produits chimiques de spécialité et de matériaux de pointe.

Modification de surface

La capacité du composé à former des films durables et flexibles le rend adapté aux applications de modification de surface . Il peut être utilisé pour modifier les propriétés de surface des matériaux, telles que l'hydrophobie ou l'hydrophilie, ce qui est crucial dans des domaines comme les dispositifs biomédicaux et la microfluidique.

Catalyseur de polymérisation

Il agit comme un catalyseur dans les réactions de polymérisation . Les groupes vinyles du composé peuvent amorcer la polymérisation, conduisant à la formation de nouveaux polymères à base de silicone aux propriétés diverses, utiles dans l'électronique, les revêtements et les adhésifs.

Agent tensioactif en polymérisation en émulsion

En tant qu'agent tensioactif, 1,5-DIVINYLHEXAMETHYLTRISILOXANE contribue à stabiliser les émulsions dans les processus de polymérisation . Ceci est particulièrement important dans la création de billes de polymère uniformes pour des applications dans l'administration de médicaments et les tests diagnostiques.

Agent de revêtement hydrophobe

Le composé est utilisé pour conférer l'hydrophobie à divers substrats . Cette application est importante dans la création de surfaces hydrophobes sur les textiles, le verre et la céramique, améliorant leur durabilité et leurs performances.

Agent lubrifiant et anti-mousse

En raison de sa faible tension superficielle et de sa grande flexibilité, il est utilisé comme lubrifiant et agent anti-mousse . Ces propriétés sont essentielles dans les procédés industriels qui nécessitent la réduction du frottement et la prévention de la formation de mousse.

Nanotechnologie

En nanotechnologie, 1,5-DIVINYLHEXAMETHYLTRISILOXANE est impliqué dans la préparation de nanocomposites et de matériaux nanostructurés . Sa réactivité lui permet d'être incorporé dans des structures nanométriques, contribuant au développement de matériaux de pointe aux propriétés électriques, optiques et mécaniques uniques.

Propriétés

IUPAC Name |

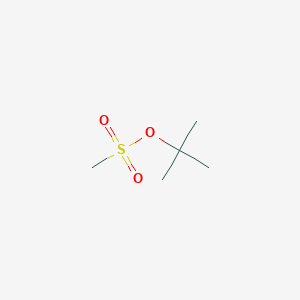

bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWYAJVOUCTAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59942-04-0, 610749-24-1 | |

| Record name | Dimethylvinylsilyl-terminated polydimethylsiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59942-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610749-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60939266 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17980-39-1, 225927-21-9 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(phenylmethylsiloxane), vinyl terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of understanding the refractive index of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane?

A1: The refractive index of a substance is a fundamental physical property that dictates how light propagates through it. For 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, this knowledge is crucial for various applications. For example, this compound is often used in the development of silicone-based materials. Knowing its refractive index allows researchers and manufacturers to predict and control the optical properties of these materials, which is essential for applications like lenses, coatings, and optical fibers. Furthermore, the refractive index can be influenced by factors such as temperature and wavelength, providing insights into the compound's behavior under different conditions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.